
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is a chemical compound with the molecular formula C9H19NO2 It is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with formaldehyde and hydrogen cyanide to form 3-methylcyclohexyl cyanohydrin. This intermediate is then reduced using hydrogen in the presence of a catalyst to yield 3-methylcyclohexylamine. The final step involves the reaction of 3-methylcyclohexylamine with ethylene oxide to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Amine derivatives.
Substitution: Substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Aminoethyl)amino]ethanol: This compound has a similar structure but lacks the cyclohexane ring.
2-(2-Aminoethoxy)ethanol: Another similar compound with an ethoxy group but different substituents.
Uniqueness
2-((1-(Aminomethyl)-3-methylcyclohexyl)oxy)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)-3-methylcyclohexyl]oxyethanol |
InChI |
InChI=1S/C10H21NO2/c1-9-3-2-4-10(7-9,8-11)13-6-5-12/h9,12H,2-8,11H2,1H3 |
Clave InChI |
PCAJGEHLIXFYOK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CN)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)
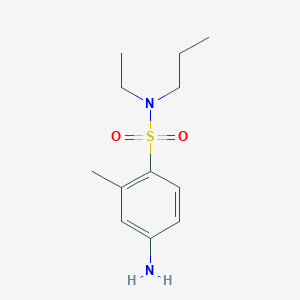
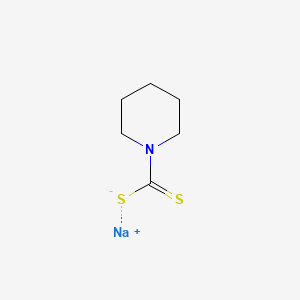
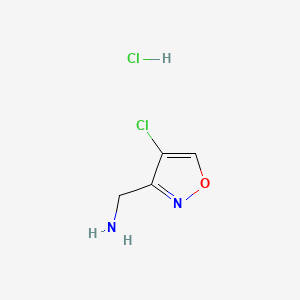
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)

![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis](/img/structure/B13628560.png)
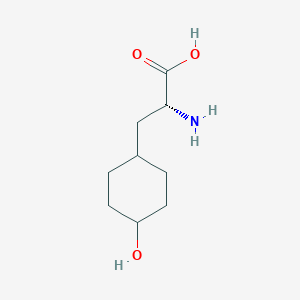
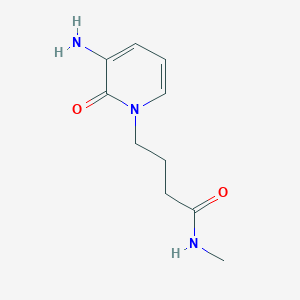
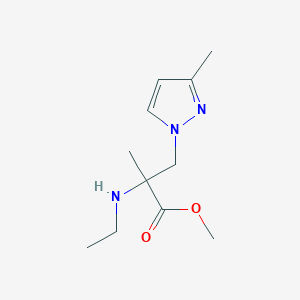

![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)


